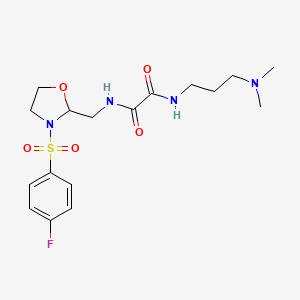![molecular formula C7H10BrFO B2530483 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2418719-88-5](/img/structure/B2530483.png)
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane, also known as BMFH, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Generation and Interception of 1-Oxa-2, 3-Cyclohexadiene and 1,2,4-Cyclohexatriene
Research by Christl and Braun (1989) explores the generation and interception of cyclohexadiene derivatives, highlighting the reactivity of bicyclic compounds with activated olefins. This study demonstrates the potential of bicyclic compounds, similar to "4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane," in generating complex structures through rearrangement and cycloaddition reactions (Christl & Braun, 1989).
Nucleophilic Displacement in Azabicyclohexanes
Krow et al. (2009) discuss the nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes, producing a variety of substituted compounds. This work underlines the synthetic utility of bicyclic structures in accessing functionalized derivatives, providing insights into the manipulation of similar frameworks (Krow et al., 2009).
Rearrangement Routes to Azabicyclohexanes
Krow and colleagues (2003) further investigate the solvent and electrophile-induced rearrangement of azabicyclohexanes. Their findings offer valuable information on controlling reactions involving bicyclic compounds, applicable to the study and synthesis of compounds like "this compound" (Krow et al., 2003).
Carbene Rearrangement to Norbornene Skeleton
Dorok et al. (2002) elucidate the carbene rearrangement process leading to the norbornene skeleton, showcasing the synthetic potential of bicyclic compounds in generating cyclic structures. This research provides a framework for understanding the transformations of "this compound" into other useful compounds (Dorok et al., 2002).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrFO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUHRXCRDKELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

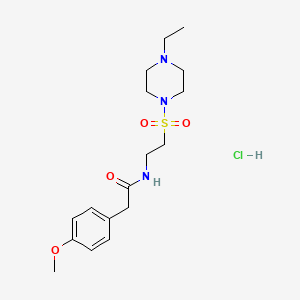

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)
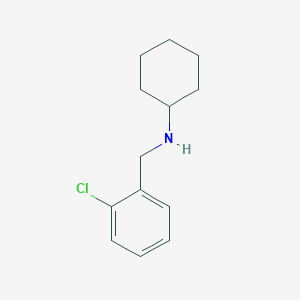
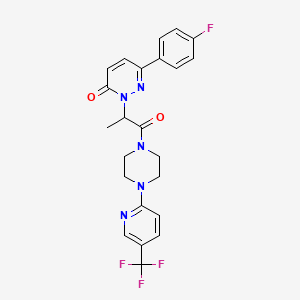
![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)

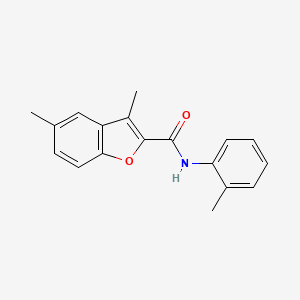

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)
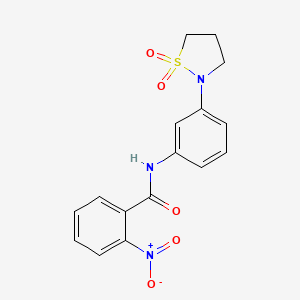
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)
